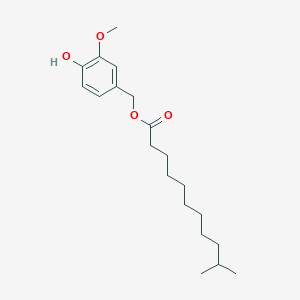
(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is a chemical compound with the molecular formula C19H30O4 It is known for its unique structure, which includes a phenolic group and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate typically involves esterification reactions. One common method is the reaction of (4-Hydroxy-3-methoxyphenyl)methanol with 10-methylundecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The phenolic group is known to scavenge free radicals, making it a candidate for developing new antioxidant agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of new drugs for treating oxidative stress-related diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate primarily involves its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is mediated through molecular pathways that involve the stabilization of free radicals and the prevention of chain reactions that lead to cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 10-methylundecanoate: A similar compound with a shorter aliphatic chain.
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate: A compound with a similar phenolic group but different aliphatic chain length.
Uniqueness
(4-Hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate is unique due to its specific combination of a phenolic group and a long aliphatic chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require both hydrophilic and hydrophobic characteristics.
Propiedades
Número CAS |
906465-19-8 |
|---|---|
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(4-hydroxy-3-methoxyphenyl)methyl 10-methylundecanoate |
InChI |
InChI=1S/C20H32O4/c1-16(2)10-8-6-4-5-7-9-11-20(22)24-15-17-12-13-18(21)19(14-17)23-3/h12-14,16,21H,4-11,15H2,1-3H3 |
Clave InChI |
GVYIBCHMUBJSKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
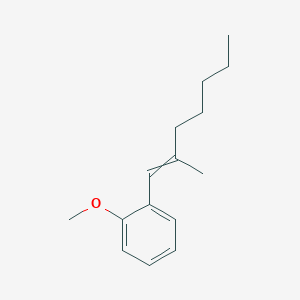
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B12615538.png)
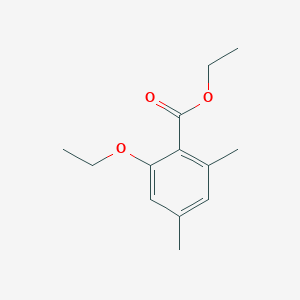
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-propylpiperidin-4-ol](/img/structure/B12615562.png)
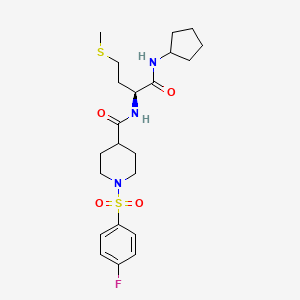
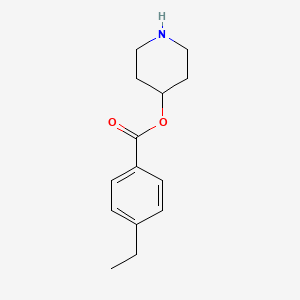
![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
